Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
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Overview
Description
Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of tert-butyl 2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl esters, which are synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, is often carried out using continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxazolidinones, while reduction reactions produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate: A closely related compound with similar structural features.
Tert-butanesulfinamide: Another compound with a tert-butyl group, used in stereoselective synthesis.
Uniqueness
Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7-8(12-11(5,6)14-7)9(13)15-10(2,3)4/h7-8,12H,1-6H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPRBWANGTVPLD-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(O1)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(O1)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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